1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and the subsequent functionalization of the aromatic rings. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Microwave-Assisted Synthesis: This technique can be used to accelerate the reaction rates and improve yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Biological Activity
Overview
1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone, also referred to as compound BU32539, is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine class. Its structure features a fluorophenyl group and a methoxyphenyl group, contributing to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Property | Value |
---|---|
Molecular Formula | C31H31FN2O3 |
Molecular Weight | 498.6 g/mol |
IUPAC Name | 6-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-(3-methylbutanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
CAS Number | 443917-84-8 |
Biological Activity
The biological activity of this compound has been investigated in several contexts:
Anticancer Properties
Research has indicated that compounds structurally related to dibenzo[b,e][1,4]diazepines exhibit significant anticancer activity. A study demonstrated that derivatives of this class can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of apoptosis pathways and cell cycle arrest .
Anti-inflammatory Effects
The compound's interaction with specific receptors suggests potential anti-inflammatory properties. Inhibition of phosphodiesterase (PDE) enzymes has been linked to increased intracellular cAMP levels, which modulate inflammatory responses. This mechanism is crucial for treating diseases characterized by inflammation .
Neuroprotective Effects
Some studies have suggested that related compounds may offer neuroprotective benefits by interacting with neurotransmitter systems. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
The mechanism of action for this compound involves its binding affinity to various molecular targets:
- Receptor Binding : The fluorophenyl and methoxyphenyl groups enhance binding affinity to specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : The compound may inhibit enzymes such as PDEs, leading to increased levels of cyclic nucleotides that play a role in signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Anticancer Activity : A recent study evaluated the effects of dibenzo[b,e][1,4]diazepine derivatives on prostate cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis at micromolar concentrations .
- Anti-inflammatory Research : In a model of acute inflammation, compounds similar to BU32539 demonstrated reduced levels of pro-inflammatory cytokines when tested in vitro and in vivo. This was attributed to their ability to inhibit NF-kB activation pathways .
- Neuroprotective Effects : Research focusing on neurodegenerative models indicated that certain dibenzo derivatives could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses .
Properties
Molecular Formula |
C29H27FN2O3 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-acetyl-6-(4-fluorophenyl)-9-(4-methoxyphenyl)-3-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27FN2O3/c1-17-4-13-24-26(14-17)32(18(2)33)29(20-5-9-22(30)10-6-20)28-25(31-24)15-21(16-27(28)34)19-7-11-23(35-3)12-8-19/h4-14,21,29,31H,15-16H2,1-3H3 |
InChI Key |
UIQQUBWXZRSVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C)C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.